22R-hydroxycholesterol

Catalog No.
S576106
CAS No.
17954-98-2
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22R-hydroxycholesterol

CAS Number

17954-98-2

Product Name

22R-hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N

SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

(22R)-22-hydroxycholesterol, 22(R)-hydroxycholesterol, 22(R)OH cholesterol, 22-hydroxycholesterol, 22-hydroxycholesterol, (3beta,20R,22R)-isomer, 22-hydroxycholesterol, (3beta,20R,22S)-isomer, 22-hydroxycholesterol, (3beta,22R)-isomer, 22-hydroxycholesterol, (3beta,22S)-isomer, 22R-hydroxycholesterol, 22S-hydroxycholesterol, cholest-5-ene-3beta,22-diol

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O

Precursor in Steroidogenesis

22R-hydroxycholesterol serves as an intermediate step in the pregnenolone synthesis pathway from cholesterol. This pathway is crucial for the production of various steroid hormones, including cortisol, testosterone, and estradiol []. Studies have investigated the conversion of 22R-hydroxycholesterol to pregnenolone in different tissues, such as the human placenta, revealing details of the enzymatic processes involved [].

Potential Role in Cell Differentiation

Research suggests that 22R-hydroxycholesterol may play a role in cell differentiation. Studies using human teratocarcinoma cells (NT2 cells) observed that 22R-hydroxycholesterol treatment inhibited cell proliferation and promoted differentiation into "neuron-like" or "astrocyte-like" cells []. This suggests potential applications in understanding and influencing cellular development, although further research is needed to explore the mechanisms and broader implications.

Other Research Areas

Beyond the above, 22R-hydroxycholesterol has been used in various other scientific research investigations. These include:

  • Studying the effects on free radical production in endothelial cells [].
  • Investigating its role in fatty acid metabolism.
  • Origin: 22R-OHC is an intermediate metabolite formed during the conversion of cholesterol to pregnenolone, the precursor for various steroid hormones like cortisol, estrogen, and testosterone []. It is synthesized in the endoplasmic reticulum of most animal cells [].
  • Significance in Research: 22R-OHC serves as a valuable research tool for understanding cholesterol metabolism and steroidogenesis. Studying its production and regulation can provide insights into hormonal imbalances and diseases associated with abnormal steroidogenesis [].

Molecular Structure Analysis

22R-OHC possesses a four-ringed steroid structure characteristic of cholesterol, with a hydroxyl group (-OH) attached at the 22nd carbon in the R (right) configuration []. This hydroxyl group differentiates it from cholesterol, which lacks this functional group. The presence of a double bond between carbons 5 and 6 (cholestadiene) classifies it as a sterol.


Chemical Reactions Analysis

  • Synthesis: 22R-OHC is formed through the enzyme-mediated hydroxylation of cholesterol at the C22 position. The key enzyme responsible for this reaction is cytochrome P450, CYP27A1 [].
Cholesterol + NADPH + H+ + O2 --> 22R-Hydroxycholesterol + H2O + NADP+
  • Subsequent Reaction: 22R-OHC is further converted to pregnenolone by another enzyme, CYP21A2, in the subsequent step of the steroidogenesis pathway [].
22R-Hydroxycholesterol + NADP+ --> Pregnenolone + NADPH + H+

Physical And Chemical Properties Analysis

  • Poorly soluble in water but soluble in organic solvents like chloroform [].
  • Possess a high melting point likely exceeding 200°C, similar to cholesterol.

22R-OHC acts as an intermediate step in the conversion of cholesterol to steroid hormones. The presence of the hydroxyl group at C22 facilitates further enzymatic modifications leading to the formation of pregnenolone, the core structure for various steroid hormones [].

Physical Description

Solid

XLogP3

7

Appearance

Assay:≥98%A crystalline solid

Other CAS

22348-64-7

Wikipedia

22R-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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